molecular formula C9H20OSi B14341258 6-(Trimethylsilyl)hex-4-en-1-ol CAS No. 97997-91-6

6-(Trimethylsilyl)hex-4-en-1-ol

Cat. No.: B14341258
CAS No.: 97997-91-6
M. Wt: 172.34 g/mol
InChI Key: DSCUBQMRFPPONQ-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)hex-4-en-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexenol backbone. This compound is notable for its utility in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trimethylsilyl)hex-4-en-1-ol typically involves the reaction of hex-4-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether, which protects the hydroxyl group from further reactions. The general reaction scheme is as follows:

Hex-4-en-1-ol+(CH3)3SiClThis compound+HCl\text{Hex-4-en-1-ol} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + \text{HCl} Hex-4-en-1-ol+(CH3​)3​SiCl→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and anhydrous conditions is crucial to prevent hydrolysis of the silyl ether.

Chemical Reactions Analysis

Types of Reactions

6-(Trimethylsilyl)hex-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO_4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Alcohols or other functionalized derivatives.

Scientific Research Applications

6-(Trimethylsilyl)hex-4-en-1-ol finds applications in various fields:

    Chemistry: Used as a protecting group for alcohols in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)hex-4-en-1-ol primarily involves its role as a protecting group. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations at other sites in the molecule. The protection is achieved through the formation of a stable silyl ether, which can be removed under mild conditions using fluoride ions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trimethylsilyl)-4-pentyn-1-ol
  • 4-(Trimethylsilyl)but-3-en-1-ol
  • 3-(Trimethylsilyl)prop-2-en-1-ol

Uniqueness

6-(Trimethylsilyl)hex-4-en-1-ol is unique due to its specific structure, which combines a trimethylsilyl group with a hexenol backbone. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

97997-91-6

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

6-trimethylsilylhex-4-en-1-ol

InChI

InChI=1S/C9H20OSi/c1-11(2,3)9-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3

InChI Key

DSCUBQMRFPPONQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=CCCCO

Origin of Product

United States

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